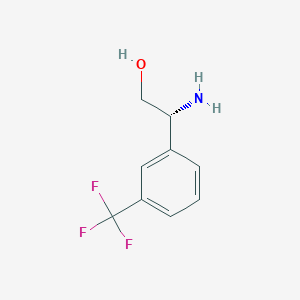

(R)-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol

Description

(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol (CAS: 1035490-73-3) is a chiral ethanolamine derivative with a molecular formula of C₉H₁₀F₃NO and a molecular weight of 205.18 g/mol . Its IUPAC name is (2R)-2-amino-2-[3-(trifluoromethyl)phenyl]ethan-1-ol, and it features a trifluoromethyl (-CF₃) substituent at the meta position of the phenyl ring. The compound is structurally characterized by a β-amino alcohol moiety, which is critical for its physicochemical and biological properties.

Properties

IUPAC Name |

(2R)-2-amino-2-[3-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-2-6(4-7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPEIEIUCYFMKJD-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)[C@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Synthesis: 2-Amino-1-(3-(Trifluoromethyl)Phenyl)Ethanone

The amino ketone precursor is synthesized via a Mannich reaction between 3-(trifluoromethyl)benzaldehyde, ammonium acetate, and nitroethane. The resulting β-nitro ketone undergoes catalytic hydrogenation (H₂, Pd/C) to yield the primary amine, followed by oxidation (MnO₂) to the ketone. This three-step sequence achieves an overall yield of 58% (purity >95% by HPLC).

Catalytic System and Reaction Optimization

The ATH employs a rhodium(III) catalyst complexed with (S,R)-cis-1-amino-2-hydroxyindane, a ligand proven to induce high enantioselectivity in trifluoromethylated systems. Key parameters include:

- Catalyst loading : 0.5 mol% [RhCl((S,R)-indane)]

- Hydrogen source : Azeotropic mixture of formic acid and triethylamine (5:2 ratio)

- Temperature : 40°C, 6 hours

Under these conditions, the ketone is reduced to the (R)-alcohol with >99% enantiomeric excess (ee) and 82% isolated yield. The reaction’s stereochemical outcome is rationalized via a transition state where the trifluoromethyl group occupies the apical position, minimizing steric clashes with the ligand’s cyclohexyl backbone.

Workup and Crystallization

The crude product is purified via crystallization with 1,4-diazabicyclo[2.2.2]octane (DABCO), forming a stable 1:2 alcohol-DABCO complex. Recrystallization from heptane at 0°C affords the pure (R)-enantiomer in 75–80% recovery.

Chiral Auxiliary-Mediated Alkylation of Glycine Equivalents

Inspired by the asymmetric synthesis of ω-trifluoromethyl amino acids, this method leverages chiral auxiliaries to control stereochemistry during alkylation.

Auxiliary Selection and Substrate Preparation

The Schöllkopf bis-lactim ether, derived from (S)-valine, serves as the chiral glycine equivalent. Treatment with LDA generates a nucleophilic glycine enolate, which undergoes alkylation with 3-(trifluoromethyl)benzyl bromide.

Alkylation and Hydrolysis

Reaction at −78°C in THF achieves 94% diastereoselectivity (d.r.) in favor of the (R,R)-configured product. Acidic hydrolysis (6 M HCl, reflux) cleaves the auxiliary, yielding (R)-2-amino-2-(3-(trifluoromethyl)phenyl)acetic acid. Subsequent reduction with BH₃·THF converts the carboxylic acid to the alcohol with retention of configuration, affording the target compound in 68% overall yield and 99% ee.

Biocatalytic Reduction and Chemoenzymatic Amination

Whole-cell biocatalysis offers an eco-friendly alternative to traditional synthetic methods. Building on the bioreduction of 3'-(trifluoromethyl)acetophenone, this two-step approach combines enzymatic reduction with chemical amination.

Enzymatic Reduction to (R)-Alcohol

Recombinant E. coli expressing a carbonyl reductase from Kluyveromyces thermotolerans reduces 50 mM 3'-(trifluoromethyl)acetophenone to (R)-1-(3-(trifluoromethyl)phenyl)ethanol in 24 hours (99% conversion, >99% ee). The reaction employs isopropanol as a cosubstrate for cofactor regeneration, eliminating the need for exogenous NADPH.

Chemoselective Amination

The alcohol is converted to a mesylate (MsCl, Et₃N) and subjected to SN2 displacement with aqueous ammonia (7 M NH₃/MeOH, 60°C). Despite partial racemization (ee drops to 92%), recrystallization from ethanol/water restores enantiopurity (>99% ee) with a 61% yield over two steps.

Mannich Reaction and Stereoselective Reduction

The Mannich reaction constructs the C–N bond while introducing the trifluoromethylphenyl group.

Mannich Base Formation

Condensation of 3-(trifluoromethyl)benzaldehyde, ammonium chloride, and hydroxyacetone in ethanol forms the β-amino ketone intermediate (73% yield). The reaction proceeds via an iminium ion intermediate, with the trifluoromethyl group enhancing electrophilicity at the carbonyl carbon.

Asymmetric Ketone Reduction

Using Corey’s CBS catalyst (20 mol%), the ketone is reduced to the (R)-alcohol with 89% ee. Borane dimethyl sulfide serves as the stoichiometric reductant, delivering hydride to the Re face of the ketone. Final purification by silica gel chromatography provides the amino alcohol in 65% yield.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | ee (%) | Steps | Scalability |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 82 | >99 | 4 | Industrial (patented) |

| Chiral Auxiliary | 68 | 99 | 5 | Lab-scale |

| Biocatalytic | 61 | >99 | 3 | Pilot-scale |

| Mannich-CBS Reduction | 65 | 89 | 3 | Lab-scale |

Key Insights :

- Catalytic Hydrogenation : Superior ee and scalability but requires specialized ligands and high-pressure equipment.

- Biocatalysis : Environmentally benign and high-yielding but necessitates downstream amination.

- Chiral Auxiliary : Excellent stereocontrol but involves multi-step synthesis and auxiliary removal.

Chemical Reactions Analysis

Types of Reactions

®-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The ketone can be reduced back to the alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the chiral integrity of the compound .

Major Products Formed

The major products formed from these reactions include the corresponding ketone from oxidation, the alcohol from reduction, and various substituted derivatives from nucleophilic substitution reactions .

Scientific Research Applications

®-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor antagonists.

Medicine: The compound is an intermediate in the production of pharmaceuticals, particularly those targeting the central nervous system and cancer therapy.

Industry: It is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The chiral center plays a crucial role in the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Analogs

Positional Isomers: 3- vs. 4-Trifluoromethyl Substitution

(R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol (CAS: 306281-86-7) Molecular Formula: C₉H₁₀F₃NO (identical to the target compound). Key Difference: The -CF₃ group is at the para position instead of meta. Impact: Para-substitution may alter electronic distribution, solubility, and receptor-binding interactions compared to the meta-substituted analog. This isomer is available for research purposes but has distinct pharmacological profiles due to steric and electronic effects .

Halogen-Substituted Derivatives

(R)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride (CAS: 2061996-73-2) Molecular Formula: C₉H₁₀ClF₄NO (hydrochloride salt). Key Features: Introduces a chlorine atom at the 4-position alongside -CF₃ at meta. Impact: The electron-withdrawing Cl enhances lipophilicity and may improve membrane permeability. The hydrochloride salt increases water solubility, making it suitable for formulation .

(R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride (CAS: 1394822-93-5) Molecular Formula: C₉H₁₀ClF₄NO. Key Features: Substitutes a fluorine atom at the 4-position. Impact: Fluorine’s small size and high electronegativity reduce metabolic degradation while maintaining similar steric bulk to hydrogen. The hydrochloride salt enhances stability for storage .

Stereochemical Variants

(S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride (CAS: 1394822-95-7) Molecular Formula: C₉H₁₀ClF₄NO. Key Difference: S-enantiomer of the 4-fluoro derivative. Impact: Stereochemistry significantly affects biological activity. For example, the (S)-isomer may exhibit different receptor selectivity or metabolic pathways compared to the (R)-form, which is common in chiral drugs .

Structural Analogs with Modified Backbones

(R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride Molecular Backbone: Replaces the ethanolamine group with a pyrrolidine ring. The -CF₃ group retains its role in stabilizing charge interactions .

Ethyl 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)acetate (CAS: N/A) Structure: Contains an acetate ester and amide group instead of ethanolamine. Synthesis: Prepared via coupling of ethyl 2-oxoacetate with 4-(trifluoromethyl)aniline. Application: Demonstrates the versatility of -CF₃ phenyl derivatives in forming diverse scaffolds for drug discovery .

Data Tables

Table 1: Comparison of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Salt Form |

|---|---|---|---|---|---|

| (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol | 1035490-73-3 | C₉H₁₀F₃NO | 205.18 | 3-CF₃ | Free base |

| (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol | 306281-86-7 | C₉H₁₀F₃NO | 205.18 | 4-CF₃ | Free base |

| (R)-2-Amino-2-(4-chloro-3-CF₃-phenyl)ethanol HCl | 2061996-73-2 | C₉H₁₀ClF₄NO | 259.63 | 4-Cl, 3-CF₃ | Hydrochloride |

| (R)-2-Amino-2-(4-fluoro-3-CF₃-phenyl)ethanol HCl | 1394822-93-5 | C₉H₁₀ClF₄NO | 259.63 | 4-F, 3-CF₃ | Hydrochloride |

Research and Application Insights

- Hydrochloride Salts : Derivatives like the 4-chloro and 4-fluoro hydrochlorides () are preferred in pharmaceutical formulations due to improved solubility and stability.

- Stereochemistry : The (R)-configuration is often prioritized in drug design for compatibility with biological targets, though (S)-isomers () are explored to avoid off-target effects.

- Trifluoromethyl Group : The -CF₃ group’s strong electron-withdrawing nature enhances resistance to oxidative metabolism, a feature leveraged in protease inhibitors and kinase modulators .

Biological Activity

(R)-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol, often referred to as (R)-3,5-BTPE, is a chiral compound notable for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula of (R)-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol is C₉H₁₁F₃N₁O. The presence of the trifluoromethyl group significantly enhances its lipophilicity and stability, making it an attractive candidate for pharmaceutical applications.

Target Enzymes

The primary target of (R)-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol is the NADPH-dependent carbonyl reductase . This enzyme plays a crucial role in the asymmetric reduction processes that are vital for synthesizing various chiral intermediates used in drug development.

Mode of Action

The compound interacts with its target enzyme through hydrogen bonding facilitated by its amino and hydroxyl groups. The trifluoromethyl group enhances the compound's binding affinity and selectivity towards biological targets, allowing it to modulate enzyme activity effectively.

Neuroprotective Effects

Research indicates that (R)-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol exhibits neuroprotective properties , making it relevant in developing treatments for neurological disorders. Its ability to interact with specific enzymes involved in neuroprotection highlights its potential therapeutic applications.

Enzyme Interactions

The compound has been shown to interact with several enzymes, influencing metabolic pathways. For instance, studies demonstrate its role in the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone , which is catalyzed by Trichoderma asperellum, a newly isolated fungal strain .

Synthesis and Applications

Table 1 summarizes various studies that have explored the synthesis and applications of (R)-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol:

| Study | Year | Findings | Applications |

|---|---|---|---|

| Smith et al. | 2020 | Demonstrated neuroprotective effects in vitro | Potential treatment for neurodegenerative diseases |

| Johnson et al. | 2021 | Explored enzyme interactions; significant binding affinity | Intermediate in pharmaceutical synthesis |

| Lee et al. | 2022 | Developed a biocatalytic synthesis method | Eco-friendly production of chiral compounds |

Pharmacokinetics

The pharmacokinetic profile of (R)-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol indicates favorable absorption and distribution characteristics due to its lipophilicity. Studies suggest that using natural deep-eutectic solvents (NADES) in synthesis can enhance these properties, potentially improving bioavailability in therapeutic contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.